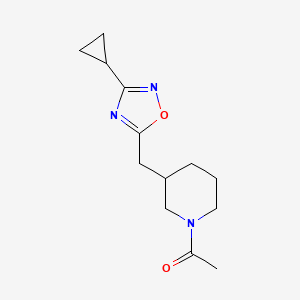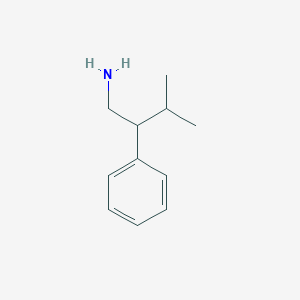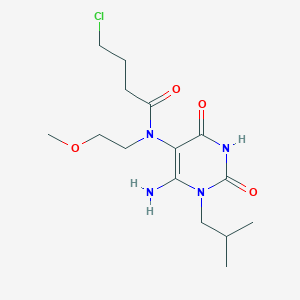
(R)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid is a chiral amino acid derivative that features an indole ring substituted with a methoxy group
作用機序
Target of Action
Similar compounds such as ergot alkaloids have been known to interact with adrenergic, dopaminergic, and tryptaminergic receptors .
Mode of Action
It’s worth noting that ergot alkaloids, which are structurally similar, act as partial agonists or antagonists at adrenergic, dopaminergic, and tryptaminergic receptors . The spectrum of effects depends on the agent, dosage, species, tissue, and experimental or physiological conditions .
Biochemical Pathways
It’s known that ergot alkaloids, which are structurally similar, can affect various biochemical pathways due to their interactions with multiple receptor types .
Result of Action
It’s known that ergot alkaloids, which are structurally similar, can have a variety of effects due to their interactions with multiple receptor types .
生化学分析
Biochemical Properties
5-METHOXY-D-TRYPTOPHAN is synthesized from L-tryptophan via two enzymatic steps involving tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase . It interacts with various enzymes and proteins, including peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating cellular metabolism .
Cellular Effects
5-METHOXY-D-TRYPTOPHAN has been found to have significant effects on various types of cells and cellular processes . It protects endothelial barrier function, promotes endothelial repair, and blocks vascular smooth muscle cell migration and proliferation by inhibiting p38 MAPK activation . It also controls macrophage transmigration and activation by inhibiting p38 MAPK and NF-κB activation .
Molecular Mechanism
The molecular mechanism of 5-METHOXY-D-TRYPTOPHAN involves its binding interactions with biomolecules and its influence on gene expression . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 5-METHOXY-D-TRYPTOPHAN change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of 5-METHOXY-D-TRYPTOPHAN vary with different dosages in animal models
Metabolic Pathways
5-METHOXY-D-TRYPTOPHAN is involved in several metabolic pathways . It undergoes side chain degradation by O-demethylation, direct hydroxylation on the aromatic ring, and side chain degradation by N-deisopropylation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methoxyindole.
Alkylation: The indole ring is alkylated to introduce the propanoic acid side chain.
Amination: The propanoic acid derivative is then subjected to amination to introduce the amino group at the alpha position.
Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts can be employed to enhance efficiency and selectivity.
化学反応の分析
Types of Reactions
®-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often utilize reagents like halogens and sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.
科学的研究の応用
®-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in biochemical pathways and its potential as a neurotransmitter analog.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
類似化合物との比較
Similar Compounds
Tryptophan: An essential amino acid with a similar indole structure.
5-Methoxytryptamine: A derivative of tryptamine with a methoxy group at the 5-position.
Serotonin: A neurotransmitter derived from tryptophan with an indole ring structure.
Uniqueness
®-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid is unique due to its specific chiral configuration and the presence of both an amino group and a methoxy-substituted indole ring. This combination of features allows it to interact with biological systems in distinct ways, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
(2R)-2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNPSKDDJARYKK-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2C[C@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(cyanomethyl)-2-methyl-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2967531.png)
![3-(2-ethoxyphenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2967533.png)
![6-(4-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2967534.png)

![2,2,2-trichloro-1-[4-(4-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2967536.png)

![{1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2967540.png)


![N-tert-butyl-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B2967546.png)

![1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-4-(3-methoxypyrrolidin-1-yl)piperidine](/img/structure/B2967550.png)

